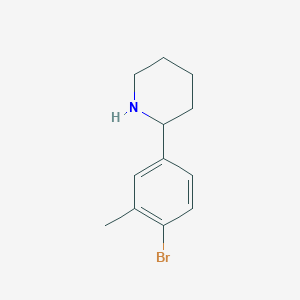

(S)-2-(4-Bromo-3-methylphenyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16BrN |

|---|---|

Molecular Weight |

254.17 g/mol |

IUPAC Name |

2-(4-bromo-3-methylphenyl)piperidine |

InChI |

InChI=1S/C12H16BrN/c1-9-8-10(5-6-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3 |

InChI Key |

PUNFNJLQHUYDJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCCCN2)Br |

Origin of Product |

United States |

Asymmetric Synthetic Strategies for S 2 4 Bromo 3 Methylphenyl Piperidine

Retrosynthetic Analysis of the (S)-2-(4-Bromo-3-methylphenyl)piperidine Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis of potential synthetic routes. The most logical disconnections involve the bonds formed during the primary ring-closing event or the introduction of the aryl group.

Primary Disconnections:

C2-Aryl Bond Disconnection: This approach involves the formation of the piperidine (B6355638) ring first, followed by the introduction of the 4-bromo-3-methylphenyl group. This strategy relies on the regioselective arylation of a pre-formed chiral piperidine derivative.

C-N Bond Disconnections: Cleavage of one of the C-N bonds within the piperidine ring leads to acyclic precursors. For instance, a disconnection at the N1-C2 bond suggests a route involving the cyclization of a chiral amino aldehyde or amino ketone. A disconnection at the N1-C6 bond points towards strategies involving the cyclization of a δ-amino ketone or related bifunctional precursor.

Pyridine (B92270) Reduction: A conceptually different approach involves the asymmetric reduction of a corresponding 2-(4-bromo-3-methylphenyl)pyridine precursor. This dearomatization strategy can be highly effective for establishing the stereocenter at C2.

These retrosynthetic pathways provide a framework for the various enantioselective strategies discussed in the following sections.

Enantioselective Approaches for Piperidine Ring Formation

The construction of the chiral piperidine ring is a critical aspect of the synthesis of this compound. Several powerful asymmetric methodologies can be employed to achieve this transformation with high stereocontrol.

Chiral Auxiliary-Mediated Synthesis of Piperidine Cores

Chiral auxiliaries are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a key bond-forming reaction. Once the desired stereocenter is established, the auxiliary is removed. For the synthesis of 2-substituted piperidines, chiral auxiliaries can be employed in various ways, such as in asymmetric alkylations or conjugate additions.

For example, Evans oxazolidinone auxiliaries can be used to control the stereoselective alkylation of an enolate. While not directly forming the piperidine ring in one step, this method can be used to set a key stereocenter in an acyclic precursor that is then elaborated to the target piperidine. A more direct approach involves the use of chiral amines as auxiliaries in cyclization reactions.

| Chiral Auxiliary Strategy | Key Reaction | Typical Diastereoselectivity | Reference Analogue |

| Evans Oxazolidinone | Asymmetric Alkylation | >95:5 dr | Acyclic precursors to piperidines |

| Chiral Phenylglycinol | Diastereoselective Cyclization | High | 2-Arylpiperidines |

Asymmetric Catalysis in Piperidine Synthesis (e.g., organocatalysis, transition metal catalysis)

Asymmetric catalysis offers a highly efficient and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product.

Organocatalysis: Chiral amines, such as proline and its derivatives, have emerged as powerful catalysts for the asymmetric synthesis of piperidines. nih.govnih.gov These catalysts can activate substrates through the formation of chiral enamines or iminium ions, facilitating enantioselective Mannich or Michael reactions to construct the piperidine ring. For instance, the reaction of an aldehyde with an amine and a suitable Michael acceptor, catalyzed by a chiral secondary amine, can lead to highly enantioenriched piperidine derivatives. nih.gov

Transition Metal Catalysis: Transition metal complexes with chiral ligands are widely used for asymmetric transformations. For the synthesis of chiral piperidines, asymmetric hydrogenation of pyridine or pyridinium (B92312) salt precursors is a particularly powerful strategy. snnu.edu.cn Iridium and rhodium complexes bearing chiral phosphine (B1218219) ligands have been shown to be highly effective in the enantioselective reduction of 2-arylpyridines to the corresponding piperidines with high enantiomeric excess (ee).

| Catalytic System | Substrate Type | Typical Enantioselectivity (ee) |

| L-Proline | Aldehyde, Amine, Michael Acceptor | Up to 97% |

| [Ir(COD)Cl]₂ / Chiral Phosphine Ligand | 2-Arylpyridinium Salt | Up to 99% |

| [Rh(COD)₂]BF₄ / Chiral Phosphine Ligand | 2-Arylpyridine | Up to 98% |

Chiral Pool Synthetic Routes to Piperidine Derivatives

The chiral pool strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. L-lysine, with its pre-existing stereocenter and functional groups, is an attractive starting material for the synthesis of (S)-2-substituted piperidines. The synthesis would involve functional group manipulations and cyclization to form the piperidine ring, with the stereochemistry at C2 being derived from the inherent chirality of the starting amino acid.

| Chiral Pool Source | Key Transformations |

| L-Lysine | Decarboxylation, Cyclization |

| L-Glutamic Acid | Chain extension, Reductive amination |

Reductive Transformations of Pyridinium Salts

The asymmetric reduction of pyridinium salts offers a direct route to chiral piperidines. This can be achieved through catalytic hydrogenation, as mentioned in section 2.2.2, or by using chiral reducing agents. The quaternization of the pyridine nitrogen activates the ring towards reduction and allows for the introduction of a substituent on the nitrogen, which can influence the stereochemical outcome of the reduction. The use of chiral N-acylpyridinium salts, followed by diastereoselective reduction, is another viable strategy.

Regioselective Introduction of the 4-Bromo-3-methylphenyl Moiety

For synthetic strategies that involve the late-stage introduction of the aryl group, a regioselective method is required to couple the 4-bromo-3-methylphenyl moiety to the C2 position of a pre-formed chiral piperidine. Transition metal-catalyzed cross-coupling reactions are well-suited for this purpose.

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct formation of C-C bonds. In the context of N-protected piperidines, directing groups can be used to achieve regioselective arylation at the C2 position. For example, an N-Boc protected piperidine can be subjected to directed C-H activation and subsequent coupling with an appropriate aryl halide, such as 1-bromo-4-iodo-2-methylbenzene or a related organometallic reagent, to introduce the desired 4-bromo-3-methylphenyl group. The choice of ligand on the palladium catalyst is often crucial for achieving high regioselectivity and yield.

| Arylation Method | Piperidine Substrate | Arylating Agent | Catalyst System |

| C-H Arylation | N-Boc-piperidine | 4-Bromo-3-methylphenyl iodide | Pd(OAc)₂ / Ligand |

| Suzuki Coupling | 2-Boryl-N-Boc-piperidine | 1,4-Dibromo-2-methylbenzene | Pd Catalyst / Base |

| Negishi Coupling | 2-Zincio-N-Boc-piperidine | 4-Bromo-3-methylphenyl iodide | Pd Catalyst |

Strategies for Direct C-C Bond Formation at the Piperidine 2-Position

Direct formation of the carbon-carbon bond between the piperidine ring and the aryl group is a primary strategy. This often involves the generation of a nucleophilic or electrophilic center at the C2 position of the piperidine.

One prominent method is the asymmetric deprotonation of an N-protected piperidine using a chiral base, followed by trapping the resulting organolithium species with an electrophile. The use of n-butyllithium (n-BuLi) in combination with a chiral ligand like (−)-sparteine facilitates a kinetic resolution, where one enantiomer of the racemic starting material is preferentially lithiated and can then react. rsc.orgacs.org This approach allows for the preparation of highly enantioenriched 2-substituted piperidines. rsc.org

Another powerful technique is the Negishi cross-coupling reaction. This involves the creation of an organozinc intermediate at the C2 position, which is then coupled with an aryl halide in the presence of a palladium catalyst. For instance, N-Boc-piperidine can be subjected to α-lithiation and subsequent transmetallation with a zinc salt. The resulting organozinc species can then undergo a highly diastereoselective cross-coupling with aryl iodides. acs.org The choice of phosphine ligands on the palladium catalyst can be crucial for controlling the regioselectivity between the α- and β-positions. researchgate.net

The following table summarizes key methods for direct C-C bond formation.

| Method | Key Reagents | Mechanism | Key Feature |

|---|---|---|---|

| Asymmetric Deprotonation / Kinetic Resolution | n-BuLi, (-)-sparteine (B7772259) | Formation of a configurationally stable α-lithiopiperidine intermediate. | Allows for high enantiomeric ratios in the recovered starting material and the product. rsc.org |

| Negishi Cross-Coupling | s-BuLi, ZnCl₂, Pd-catalyst (e.g., Pd(OAc)₂), phosphine ligand | Formation of an α-zincated piperidine followed by palladium-catalyzed coupling with an aryl halide. | Highly diastereoselective arylation is achievable. acs.org |

Stereocontrolled Arylation Methodologies

Achieving stereocontrol during the arylation step is paramount for synthesizing the desired (S)-enantiomer. Palladium-catalyzed C(sp³)–H arylation has emerged as a significant method for this purpose. acs.org These reactions often employ a directing group attached to the piperidine nitrogen or another position on the ring to guide the catalyst to a specific C-H bond.

For example, an aminoquinoline (AQ) directing group can be installed at the C3 position of a piperidine. In the presence of a palladium catalyst, this directs the arylation to the C4 position with excellent regio- and stereoselectivity. acs.orgacs.org While this specific example targets C4, the principle of using directing groups is broadly applicable and has been used for C3 arylation as well. acs.org By modifying the directing group and reaction conditions, it is possible to influence the position of arylation.

Rhodium-catalyzed asymmetric reductive Heck reactions represent another advanced methodology. This approach can be used to functionalize dihydropyridines, which are precursors to piperidines. A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation with an arylboronic acid, and a final reduction step can provide access to a wide variety of enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn Adapting such a strategy could potentially lead to 2-arylpiperidines.

The table below outlines different stereocontrolled arylation approaches.

| Methodology | Catalyst System | Key Principle | Typical Precursor |

|---|---|---|---|

| Directed C(sp³)–H Arylation | Palladium catalyst with a directing group (e.g., aminoquinoline). acs.org | The directing group positions the catalyst for site-selective C-H activation and arylation. acs.org | Piperidine with a covalently attached directing group. |

| Asymmetric Reductive Heck Reaction | Rhodium catalyst with a chiral ligand (e.g., (S)-Segphos). nih.govsnnu.edu.cn | Asymmetric carbometalation of a dihydropyridine (B1217469) with an arylboronic acid. acs.org | Dihydropyridine derivative. |

Selective Bromination of Substituted Phenyl Rings

The synthesis of the target compound requires the regioselective bromination of a 3-methylphenyl precursor to generate the 4-bromo-3-methylphenyl moiety. The hydroxyl group of m-cresol (B1676322) (3-methylphenol) is a strong ortho-, para-director. Direct bromination would likely lead to a mixture of products, with bromination occurring ortho and para to the hydroxyl group.

A reported method for the selective bromination of m-cresol to yield 4-bromo-3-methylphenol (B31395) involves using a specific brominating agent, o-xylylene (B1219910) bis(triethylammonium tribromide) (OXBTEATB), in acetonitrile (B52724) at room temperature. This procedure has been shown to be highly regioselective, providing the desired product in high yield. chemicalbook.com The reaction is typically rapid and proceeds under mild conditions. chemicalbook.com

Alternative strategies for selective halogenation include using N-halosuccinimides or employing directing groups on the aromatic ring to control the position of bromination. rsc.orgnih.gov

Diastereoselective Control in Multi-Step Syntheses

When the piperidine ring is constructed through a multi-step sequence rather than a direct arylation, controlling the relative stereochemistry between different substituents is crucial. Such syntheses often involve cyclization reactions where new stereocenters are formed.

One approach involves a nitro-Mannich reaction to construct the ring, followed by strategic reduction steps to control the stereochemistry. For example, the relative stereochemistry between the C2 and C3 positions can be controlled through either kinetic protonation of a nitronate intermediate or by allowing the nitro group to equilibrate under thermodynamic control. nih.gov Subsequently, the stereochemistry at other positions, such as C6, can be set by choosing specific imine or acyliminium ion reduction methods. nih.gov

The use of chiral auxiliaries is another common strategy. An η4-dienetricarbonyliron complex, for instance, can function as a powerful chiral auxiliary. When attached to a side chain that undergoes a double reductive amination cascade to form the piperidine ring, this complex can exert complete control over the stereoselectivity, leading to a single diastereoisomeric product. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and enantioselectivity of the synthesis. For palladium- and rhodium-catalyzed reactions, several factors are typically investigated.

Catalyst and Ligand: The choice of the transition metal and its associated ligand is fundamental. For Suzuki-Miyaura couplings, various palladium catalysts and phosphine ligands are screened to find the optimal combination for yield and selectivity. researchgate.netnih.gov In asymmetric Heck reactions, chiral ligands like SEGPHOS are essential for inducing enantioselectivity. nih.gov

Base and Solvent: The base plays a crucial role in many coupling reactions, such as activating the boronic acid in Suzuki couplings. The solvent system can influence solubility, catalyst stability, and reaction rates. nih.govsnnu.edu.cn

Temperature and Concentration: These parameters are fine-tuned to balance reaction speed with the prevention of side reactions or catalyst decomposition. Lower temperatures are often favored in asymmetric reactions to enhance enantioselectivity. acs.org

An example of optimization can be seen in the development of Rh-catalyzed carbometalation, where different rhodium sources, ligands, bases, and solvent mixtures were tested to achieve high yield and enantiomeric excess. nih.govsnnu.edu.cn

The following table shows a conceptual optimization matrix for a hypothetical cross-coupling reaction to form the target compound.

| Parameter | Variables Screened | Potential Impact |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, [Rh(cod)(OH)]₂ | Reaction efficiency, turnover number. nih.govnih.gov |

| Ligand | (S)-SEGPHOS, PCy₃, cataCXium P | Enantioselectivity, diastereoselectivity, reaction rate. researchgate.netnih.gov |

| Base | K₃PO₄, CsOH, K₂CO₃ | Activation of coupling partners, catalyst stability. acs.orgnih.gov |

| Solvent | Toluene, THF, Dioxane, Water mixtures | Solubility, reaction kinetics, catalyst performance. nih.govsnnu.edu.cn |

| Temperature | Room Temperature, 50 °C, 70 °C, 90 °C | Reaction rate vs. selectivity and side-product formation. acs.orgnih.gov |

Green Chemistry Principles in the Synthetic Pathway

Applying green chemistry principles to the synthesis of piperidine derivatives is an area of growing importance. unibo.it The goal is to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and using renewable resources.

Key areas of focus include:

Solvent Choice: Replacing hazardous solvents like dichloromethane (B109758) or dimethylformamide (DMF) with greener alternatives such as water, ethanol (B145695), or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a primary goal. nih.govresearchgate.net

Catalysis: Using catalytic amounts of reagents is inherently greener than using stoichiometric ones. Biocatalysis, using enzymes, offers a highly selective and environmentally benign alternative for certain transformations. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cycloadditions and C-H functionalization reactions are often highly atom-economical. mdpi.com

Alternative Reagents: Replacing hazardous or problematic reagents is another key aspect. For instance, in solid-phase peptide synthesis, which often uses piperidine for Fmoc deprotection, research has focused on finding viable, less toxic alternatives to piperidine itself, such as 3-(diethylamino)propylamine (B94944) (DEAPA). rsc.org While not directly synthesizing the target compound, this illustrates the drive to replace hazardous reagents within the broader chemical class.

Renewable Feedstocks: Synthesizing key intermediates from bio-renewable sources is a long-term goal. For example, methods have been developed for the green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org

Advanced Spectroscopic and Structural Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of (S)-2-(4-Bromo-3-methylphenyl)piperidine, providing detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum displays characteristic multiplets for the protons on the substituted phenyl ring. The chemical shifts and coupling patterns of these aromatic protons are influenced by the positions of the bromo and methyl substituents. The protons of the piperidine (B6355638) ring appear in the aliphatic region of the spectrum, with their chemical shifts and multiplicities providing insight into their spatial relationships and the conformation of the piperidine ring. The methyl group protons on the phenyl ring typically appear as a singlet in the upfield region.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The chemical shifts of the carbon atoms in the phenyl ring are indicative of the electronic effects of the bromo and methyl substituents. The piperidine ring carbons resonate at characteristic chemical shifts, and their positions can help to confirm the ring's conformation. The methyl carbon gives rise to a signal at the higher end of the chemical shift range.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative and based on typical chemical shifts for similar structures, as specific experimental data was not found in the search.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 125.0 - 135.0 |

| Piperidine CH (α to N) | 2.8 - 3.2 | 50.0 - 60.0 |

| Piperidine CH₂ | 1.4 - 1.9 | 24.0 - 30.0 |

| Methyl (CH₃) | 2.3 - 2.5 | 20.0 - 22.0 |

| C-Br | - | 115.0 - 125.0 |

| C-C (Aromatic) | - | 130.0 - 145.0 |

This table is a representation of expected values. Actual experimental values may vary.

To further refine the structural assignment, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connectivity within the piperidine ring and the assignment of adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the piperidine ring to the phenyl ring and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This is particularly important for determining the stereochemistry at the chiral center (the carbon bearing the phenyl group) and for confirming the conformational preferences of the piperidine ring and the orientation of the phenyl group relative to the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS analysis of this compound provides its exact mass with high precision. This measurement is critical for confirming the elemental composition of the molecule. The presence of bromine is readily identified by its characteristic isotopic pattern (approximately equal intensity for the M and M+2 peaks). The measured mass is compared to the calculated mass for the molecular formula C₁₂H₁₆BrN to confirm the identity of the compound.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 254.0590 | Data not available |

The measured m/z value would be obtained from experimental data.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in this compound by observing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for N-H stretching of the secondary amine in the piperidine ring (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations are often strong in the Raman spectrum, which can be useful for confirming the substitution pattern of the phenyl ring.

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, X-ray crystallography can determine the absolute configuration at the stereocenter, confirming it as the (S)-enantiomer. The analysis would also reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the 4-bromo-3-methylphenyl substituent relative to the piperidine ring (equatorial or axial).

Table 3: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative as specific experimental data was not found in the search.)

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

These parameters would be determined from the X-ray diffraction experiment.

Chiroptical Characterization

Chiroptical techniques are essential for characterizing the enantiomeric purity and stereochemical properties of this compound in solution.

Specific Rotation: The specific rotation ([α]D) is a measure of the extent to which a chiral compound rotates plane-polarized light at a specific wavelength (usually the sodium D-line, 589 nm). A non-zero value for the specific rotation confirms the presence of a single enantiomer and its magnitude and sign are characteristic of the compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The CD spectrum provides information about the electronic transitions within the molecule and can be used to confirm the absolute configuration by comparison with theoretical calculations or with the spectra of related compounds of known stereochemistry.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical techniques used to characterize chiral molecules like this compound. These methods are particularly valuable for determining the absolute configuration of a stereocenter and for quantifying the enantiomeric purity of a sample.

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org For a chiral molecule, this rotation is not constant across the electromagnetic spectrum. As the wavelength of light approaches an electronic absorption band of the chromophore (in this case, the substituted phenyl ring is the primary chromophore), the magnitude of the specific rotation changes dramatically, resulting in a phenomenon known as the Cotton effect. A positive Cotton effect is characterized by an initial increase in rotation, reaching a peak, followed by a rapid decrease to a trough as the wavelength scans through the absorption maximum. A negative Cotton effect shows the opposite behavior. The enantiomer of a compound will always exhibit a mirror-image ORD curve.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This differential absorption (ΔA = A_L - A_R) is also dependent on the wavelength and is only observed within the absorption bands of a chromophore. A CD spectrum plots this differential absorption, typically as molar ellipticity ([θ]), against wavelength. A positive or negative peak in the CD spectrum corresponds to a Cotton effect and provides information about the stereochemistry of the molecule.

For a given enantiomer, such as this compound, the sign and magnitude of the Cotton effect are characteristic features. Its enantiomer, (R)-2-(4-bromo-3-methylphenyl)piperidine, will exhibit a CD spectrum of equal magnitude but opposite sign. This direct relationship allows for the determination of enantiomeric excess (% ee) in a sample. A pure sample of the (S)-enantiomer will show a specific CD signal, while a racemic mixture (50:50 mixture of both enantiomers) will be CD-silent, as the equal and opposite signals from each enantiomer cancel each other out. For a non-racemic mixture, the magnitude of the observed CD signal is directly proportional to the enantiomeric excess.

The application of these techniques would involve dissolving the sample in a suitable solvent and recording the ORD and CD spectra across the UV-Vis range where the phenyl chromophore absorbs. The data obtained would resemble the hypothetical data presented in the table below.

Interactive Data Table: Illustrative ORD and CD Data

The following table provides a hypothetical representation of the type of data that would be collected for the enantiomers of 2-(4-Bromo-3-methylphenyl)piperidine to determine enantiomeric purity.

| Sample | Specific Rotation [α] (at 589 nm) | Wavelength of CD Maximum (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) at CD Maximum | Enantiomeric Excess (% ee) |

| Pure this compound | +45.0° | 275 | +10,000 | 100% (S) |

| Pure (R)-2-(4-Bromo-3-methylphenyl)piperidine | -45.0° | 275 | -10,000 | 100% (R) |

| Sample A (Mixture) | +22.5° | 275 | +5,000 | 50% (S) |

| Racemic Mixture | 0° | N/A | 0 | 0% |

By comparing the measured molar ellipticity of an unknown sample to that of a pure enantiomeric standard, the enantiomeric excess can be calculated using the formula:

% ee = ([θ]_sample / [θ]_pure_enantiomer) * 100

This quantitative analysis is crucial in synthetic chemistry, where the goal is often to produce a single enantiomer of a chiral molecule. The detailed research findings from ORD and CD spectroscopy provide unambiguous evidence of the stereochemical outcome of a reaction and the purity of the final product.

Theoretical and Computational Investigations of S 2 4 Bromo 3 Methylphenyl Piperidine

Quantum Chemical Studies

Quantum chemical methods are instrumental in understanding the electronic properties and geometric structure of molecules. For (S)-2-(4-Bromo-3-methylphenyl)piperidine, these studies can provide insights into its stability, reactivity, and intramolecular interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations for molecules similar to this compound, such as other substituted piperidines, are often performed using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p). nih.govorientjchem.orgnih.gov These calculations are crucial for determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

For 2-substituted piperidines, a key aspect of their geometry is the conformational preference of the substituent on the piperidine (B6355638) ring. The substituent can adopt either an axial or an equatorial position. In the case of N-acyl-2-substituted piperidines, the axial orientation is often favored. nih.gov For N-Boc-2-aryl-4-methylenepiperidines, DFT calculations have shown that the minimal energy structures occur when the phenyl group is in an axial position. acs.org In contrast, for 1,2-dimethylpiperidine, the equatorial conformer is more stable. nih.gov For this compound, the bulky substituted phenyl group's preference for an axial or equatorial position would be a primary focus of DFT geometry optimization. The interplay between steric hindrance and electronic interactions would determine the most stable conformation.

The optimized geometric parameters for a related compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, have been determined using DFT calculations, showing good agreement with experimental crystal structure data. nih.gov This highlights the reliability of DFT in predicting the structural features of complex piperidine derivatives.

Table 1: Representative Bond Lengths and Angles from DFT Calculations on Substituted Piperidines

| Parameter | Typical Calculated Value (using B3LYP) | Reference Compound(s) |

| C-N bond length (piperidine ring) | 1.46 - 1.47 Å | General piperidine derivatives |

| C-C bond length (piperidine ring) | 1.53 - 1.54 Å | General piperidine derivatives |

| C-C bond length (aromatic ring) | ~1.39 Å | Phenyl-substituted heterocycles |

| C-Br bond length | ~1.90 Å | Brominated aromatic compounds |

| C-N-C bond angle (piperidine ring) | ~111° | General piperidine derivatives |

| C-C-C bond angle (piperidine ring) | ~110° | General piperidine derivatives |

| C-C-Br bond angle | ~120° | Brominated aromatic compounds |

Note: The values in this table are generalized from computational studies on various substituted piperidines and aromatic compounds and serve as an estimation for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

In substituted piperidines, the distribution of HOMO and LUMO is influenced by the nature and position of the substituents. For instance, in N,N'-diphenyl-6-piperidin-1-yl- nih.govresearchgate.netrsc.org-triazine-2,4-diamine, the HOMO and LUMO analysis indicated that charge transfer occurs within the molecule. nih.gov The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. For this compound, the HOMO is expected to have significant contributions from the piperidine nitrogen and the electron-rich aromatic ring, while the LUMO may be distributed over the aromatic ring, particularly influenced by the electron-withdrawing bromine atom.

Table 2: Conceptual HOMO-LUMO Properties for this compound based on Analogous Systems

| Property | Expected Characteristic | Rationale based on Analogous Systems |

| HOMO Energy | Relatively high | Presence of the electron-donating piperidine nitrogen and methyl group. |

| LUMO Energy | Relatively low | Presence of the electron-withdrawing bromine atom on the aromatic ring. |

| HOMO-LUMO Gap | Moderate | Balance of electron-donating and withdrawing groups. |

| HOMO Distribution | Likely localized on the piperidine nitrogen and the aromatic ring. | These are typically the most electron-rich regions in similar molecules. |

| LUMO Distribution | Likely localized on the brominated aromatic ring. | Aromatic rings and electronegative atoms often accommodate the LUMO. |

This table is a qualitative prediction based on general principles observed in computational studies of similar molecules.

Electrostatic Potential (MEP) Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. asianpubs.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the piperidine nitrogen atom due to its lone pair of electrons. The bromine atom, being electronegative, would also contribute to a region of negative potential. researchgate.net Conversely, the hydrogen atoms attached to the piperidine ring and the aromatic ring would exhibit positive potential. The methyl group, being weakly electron-donating, would slightly increase the electron density on the aromatic ring. This information is critical for understanding how the molecule might interact with other chemical species.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. youtube.com It is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. nih.gov The analysis involves the study of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

In the context of this compound, NBO analysis could reveal hyperconjugative interactions between the C-H or C-C sigma bonds of the piperidine ring and the antibonding orbitals of adjacent bonds. It could also elucidate the delocalization of the nitrogen lone pair electrons into the aromatic system. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. youtube.com

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules, which in turn influences their physical and biological properties.

Molecular mechanics methods, such as those employing the MM3 or similar force fields, are often used for a rapid exploration of the potential energy surface to identify low-energy conformations. whiterose.ac.uk For piperidine and its derivatives, the primary conformational feature is the chair conformation of the six-membered ring. rsc.orgacs.org For a 2-substituted piperidine like the title compound, the key question is the relative stability of the conformers with the aryl substituent in the axial versus the equatorial position. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of conformational behavior by simulating the movement of atoms over time. rsc.org MD simulations can reveal the pathways and timescales of conformational transitions, such as ring inversion or rotation of substituents. For N-methyl piperidine, MD simulations have been used to study the equilibrium between chair and twist-boat conformations. rsc.org In the case of this compound, MD simulations could be employed to study the rotational freedom of the C-C bond connecting the piperidine and the phenyl rings, as well as the dynamics of the piperidine ring itself.

In Silico Prediction of Reactivity and Selectivity

Computational methods can be used to predict the reactivity and selectivity of a molecule in chemical reactions.

The information derived from quantum chemical studies, particularly HOMO-LUMO analysis and MEP mapping, is directly applicable here. The regions of highest HOMO density and negative electrostatic potential are predicted to be the most likely sites for electrophilic attack. For this compound, this would likely be the nitrogen atom and certain positions on the aromatic ring. The electron-donating methyl group and the piperidine ring itself would activate the aromatic ring towards electrophilic substitution, while the bromine atom would act as a deactivator but direct incoming electrophiles to the ortho and para positions relative to itself.

Conversely, the LUMO distribution and regions of positive electrostatic potential indicate sites susceptible to nucleophilic attack. In pyridine (B92270), which is electronically similar to the protonated form of piperidine, direct nucleophilic substitution is challenging but can occur at the 2-, 4-, and 6-positions. wikipedia.org

Furthermore, theoretical analysis of electrophilic aromatic bromination reactions has shown that the regioselectivity can be successfully predicted by calculating the energies of the reaction intermediates (arenium ions). nih.gov Such calculations could be applied to predict the outcome of further bromination or other electrophilic substitution reactions on the aromatic ring of this compound. The presence of both a methyl group (ortho-, para-directing) and a bromine atom (ortho-, para-directing) would lead to a complex pattern of reactivity that could be elucidated through computational analysis.

Computational Studies on Stereochemical Stability and Inversion Barriers

The stereochemical stability of this compound is a crucial factor influencing its interaction with chiral biological environments such as protein binding sites. Computational chemistry provides powerful tools to investigate the conformational preferences and the energy barriers associated with stereochemical changes in this molecule. The primary stereochemical considerations for this compound are the conformation of the piperidine ring and the potential for nitrogen inversion.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For a 2-substituted piperidine like the title compound, the substituent—in this case, the 4-bromo-3-methylphenyl group—can occupy either an equatorial or an axial position. Computational studies on analogous 2-arylpiperidines have shown a general preference for the aryl substituent to be in an axial orientation to avoid unfavorable allylic strain between the substituent and the N-H bond. acs.orgnih.gov This pseudoallylic strain arises from the partial double-bond character of the C-N bond within the piperidine ring. acs.org The equilibrium between the axial and equatorial conformers is a key determinant of the molecule's three-dimensional shape and, consequently, its biological activity.

Another significant aspect of the stereochemical dynamics of piperidines is nitrogen inversion, also known as pyramidal inversion. wikipedia.org This process involves the nitrogen atom and its substituents oscillating through a planar transition state, which can lead to the interconversion of stereoisomers if the nitrogen is a stereocenter. wikipedia.org For this compound, the primary chiral center is the carbon at the 2-position of the piperidine ring. However, nitrogen inversion still affects the conformational equilibrium of the ring. The energy barrier for nitrogen inversion in simple piperidines is relatively low, allowing for rapid interconversion at room temperature. wikipedia.orgacs.org The presence of substituents can influence this barrier.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model these phenomena. These calculations can predict the relative energies of different conformers and the transition state energies for conformational changes, including ring flipping and nitrogen inversion.

Below is a representative data table summarizing typical computational findings for the conformational analysis of 2-arylpiperidines, which can be considered analogous to this compound.

Table 1: Calculated Energy Parameters for 2-Arylpiperidine Conformers

| Parameter | Description | Typical Calculated Value (kcal/mol) |

|---|---|---|

| ΔE (Axial vs. Equatorial) | Energy difference between the axial and equatorial conformers of the 2-aryl substituent. A negative value indicates the axial conformer is more stable. | -0.5 to -2.0 |

| Ring Inversion Barrier | The energy barrier for the chair-to-chair interconversion of the piperidine ring. | 10 - 12 |

| Nitrogen Inversion Barrier | The energy barrier for the nitrogen atom to invert its configuration. | 6 - 8 wikipedia.org |

Note: The values presented are representative and can vary depending on the specific substituents and the computational methods employed.

Ligand-Target Interaction Profiling through Molecular Docking Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This methodology is instrumental in understanding the potential biological activity of compounds like this compound. Given that many piperidine derivatives exhibit affinity for sigma receptors, a hypothetical docking study of this compound into the sigma-1 (σ1) receptor can illustrate its potential ligand-target interaction profile. nih.gov

In a typical molecular docking workflow, the three-dimensional structures of the ligand and the protein are used as inputs. The ligand's conformational flexibility is often explored to find the best fit within the protein's binding site. The docking algorithm then scores the different poses based on a scoring function that estimates the binding affinity, typically in terms of binding energy (kcal/mol).

For this compound, the key interacting moieties are the piperidine nitrogen, the aromatic ring, and the bromine and methyl substituents. The protonated piperidine nitrogen is expected to form a crucial salt bridge or a strong hydrogen bond with an acidic residue in the binding pocket, such as aspartic acid or glutamic acid. nih.gov For the σ1 receptor, this interaction often occurs with Glu172.

The 4-bromo-3-methylphenyl group is likely to engage in hydrophobic and aromatic interactions with nonpolar and aromatic residues within the binding site. nih.gov Specifically, the phenyl ring can form π-π stacking or π-cation interactions with residues like tyrosine, phenylalanine, or tryptophan. nih.gov The methyl group can contribute to hydrophobic interactions, while the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or sulfur.

Molecular dynamics (MD) simulations can further refine the docking results by simulating the dynamic behavior of the ligand-protein complex over time in a solvated environment, providing insights into the stability of the predicted binding mode and the key interactions. nih.gov

The following table summarizes the likely interactions between this compound and a hypothetical protein target, such as the σ1 receptor, based on published studies of similar ligands. nih.govrsc.org

Table 2: Predicted Interactions of this compound in a Hypothetical Protein Binding Site

| Ligand Moiety | Type of Interaction | Potential Interacting Residues |

|---|---|---|

| Piperidine Nitrogen (protonated) | Salt Bridge / Hydrogen Bond | Asp, Glu |

| Phenyl Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Methyl Group | Hydrophobic Interaction | Ala, Val, Leu, Ile |

| Bromo Group | Halogen Bond / Hydrophobic | Backbone Carbonyls, Ser, Thr |

Chemical Reactivity and Functional Group Transformations

Reactions at the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic center, readily participating in a variety of bond-forming reactions.

N-Alkylation and N-Acylation Reactions

N-alkylation of piperidine derivatives is a common strategy to introduce diverse substituents. Standard procedures typically involve the reaction of the piperidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. Similarly, N-acylation is achieved by treating the piperidine with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base or a biphasic system to trap the acid byproduct.

Formation of Amides and Sulfonamides

The nucleophilic piperidine nitrogen can react with carboxylic acids and their derivatives to form amides. For instance, the reaction of a piperidine with a benzoxazinone (B8607429) derivative bearing a chalcone (B49325) moiety in ethanol (B145695) leads to the formation of a but-2-enamide. chiet.edu.eg

Sulfonamides are another important class of derivatives accessible from the piperidine nitrogen. The reaction of a piperidine with a sulfamoylbenzoic acid, often facilitated by coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt), yields the corresponding sulfonamide. nih.gov For example, the synthesis of 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide involves such a coupling. nih.gov

Transformations of the Bromo-Aryl Moiety

The carbon-bromine bond on the phenyl ring is a key site for diversification, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Aryl Diversification

While specific examples for (S)-2-(4-bromo-3-methylphenyl)piperidine are not prevalent, the bromo-aryl motif is a classic substrate for these powerful carbon-carbon bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the bromo-aryl group with a boronic acid or ester. This is a versatile method for creating biaryl structures or introducing alkyl or vinyl groups.

Heck Reaction: The Heck reaction would enable the coupling of the bromo-aryl moiety with an alkene, providing access to substituted styrenyl-piperidine derivatives.

Sonogashira Coupling: This reaction would facilitate the coupling of the bromo-aryl group with a terminal alkyne, leading to the formation of an alkynyl-substituted phenylpiperidine.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of these transformations and would need to be optimized for this specific substrate.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the bromo-aryl ring of this compound is generally not favored. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom) to activate the ring towards nucleophilic attack. The methyl group present on the ring is an electron-donating group, which would disfavor this reaction pathway.

Modifications of the Methyl Group on the Aromatic Ring

The methyl group on the aromatic ring is generally less reactive than the other functional groups in the molecule. However, under specific conditions, it could potentially undergo transformations. For instance, reactions involving isatin (B1672199) derivatives with piperidine have been shown to yield 1-(2'-amino-3'-methylphenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivatives, indicating that the methylphenyl moiety can be involved in complex rearrangements and reactions under certain conditions. maxapress.com Direct functionalization of the methyl group, such as through free-radical halogenation, would likely be challenging due to the presence of the more reactive piperidine nitrogen and the bromo-aryl group.

Advanced Applications and Methodological Contributions in Chemical Sciences

Development as a Chiral Building Block for Complex Molecule Synthesis

The primary and most established application of (S)-2-(4-Bromo-3-methylphenyl)piperidine is its role as a chiral building block in the synthesis of complex molecular architectures. Chiral piperidines are integral components of numerous natural products and pharmaceutical agents. thieme-connect.comthieme-connect.comresearchgate.net The stereocenter at the 2-position of the piperidine (B6355638) ring is crucial for defining the three-dimensional orientation of substituents, which in turn dictates the biological activity and selectivity of the final molecule. thieme-connect.comnih.gov

The synthesis of complex molecules often involves multi-step sequences where the introduction of chirality at an early stage is highly desirable. This compound serves as a readily available source of chirality, eliminating the need for challenging asymmetric transformations later in the synthetic route. The bromine atom and the methyl group on the phenyl ring offer valuable handles for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the construction of a diverse library of compounds from a single chiral precursor.

For instance, the piperidine nitrogen can be derivatized to introduce a wide array of substituents, while the aryl bromide can be converted to other functional groups, leading to the creation of novel scaffolds for drug discovery. The methyl group can also be a site for modification or can influence the conformational preferences of the molecule.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, base | N-Alkyl-2-(4-bromo-3-methylphenyl)piperidine |

| N-Acylation | Acyl chloride, base | N-Acyl-2-(4-bromo-3-methylphenyl)piperidine |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | (S)-2-(4-Aryl-3-methylphenyl)piperidine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | (S)-2-(4-Alkynyl-3-methylphenyl)piperidine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | (S)-2-(4-Amino-3-methylphenyl)piperidine |

Application in the Design of Novel Chemical Probes for Molecular Recognition Studies

Chemical probes are essential tools for dissecting complex biological processes. The design of probes with high affinity and selectivity for a specific biological target is a significant challenge. The rigid, chiral scaffold of this compound makes it an attractive candidate for the development of novel chemical probes for molecular recognition studies.

The 2-arylpiperidine motif can mimic the binding modes of various endogenous ligands, allowing it to interact with specific protein pockets. The stereochemistry of the piperidine ring ensures a precise spatial arrangement of the substituents, which is critical for selective binding. The aryl ring can engage in π-stacking and hydrophobic interactions, while the piperidine nitrogen can act as a hydrogen bond donor or acceptor.

By attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the this compound scaffold, researchers can create probes to visualize and quantify biological targets in living systems. The bromine atom provides a convenient site for the introduction of these reporter groups without significantly altering the core structure responsible for target binding. These probes can be invaluable for studying protein-ligand interactions, enzyme activity, and cellular signaling pathways.

Contribution to the Understanding of Structure-Reactivity Relationships in Chiral Heterocycles

The study of structure-reactivity relationships provides fundamental insights into how the three-dimensional arrangement of atoms in a molecule influences its chemical behavior. Chiral heterocycles like this compound are excellent model systems for such investigations.

The conformational rigidity of the piperidine ring, coupled with the defined stereochemistry at the C2 position, allows for a systematic evaluation of how changes in the substitution pattern on the aromatic ring affect the reactivity of the piperidine nitrogen. For example, the electronic nature of the substituent at the para-position of the phenyl ring can influence the nucleophilicity of the secondary amine.

By synthesizing a series of analogs of this compound with varying electronic and steric properties on the aryl ring, it is possible to construct a quantitative structure-reactivity relationship (QSRR). This data can be used to predict the reactivity of related compounds and to design catalysts or reagents with tailored properties.

Table 2: Hypothetical Reactivity Data for a Series of (S)-2-(4-Substituted-3-methylphenyl)piperidines in a Model N-Alkylation Reaction

| 4-Substituent | Hammett Parameter (σp) | Relative Rate (krel) |

| -OCH₃ | -0.27 | 5.2 |

| -CH₃ | -0.17 | 3.1 |

| -H | 0.00 | 1.0 |

| -Cl | 0.23 | 0.45 |

| -Br | 0.23 | 0.42 |

| -NO₂ | 0.78 | 0.01 |

This hypothetical data illustrates how electron-donating groups increase the rate of N-alkylation, while electron-withdrawing groups decrease it, providing a clearer understanding of the electronic effects transmitted through the chiral scaffold.

Methodological Advancements in Asymmetric Organic Synthesis

Chiral amines and their derivatives are widely used as catalysts and ligands in asymmetric synthesis. The this compound scaffold can be elaborated into novel chiral ligands for a variety of metal-catalyzed and organocatalytic transformations.

The piperidine nitrogen can coordinate to a metal center, while the chiral environment created by the substituted phenyl group can induce enantioselectivity in the catalyzed reaction. For example, by introducing a phosphine (B1218219) group onto the aryl ring, a bidentate P,N-ligand can be synthesized. Such ligands have shown great promise in asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions.

Furthermore, derivatives of this compound can function as chiral organocatalysts. For instance, the corresponding N-amino or N-hydroxy derivatives could potentially catalyze aldol (B89426) or Michael reactions with high enantioselectivity. The development of new catalytic methods based on this scaffold would represent a significant contribution to the field of asymmetric synthesis.

Potential as a Scaffold for Supramolecular Assembly and Recognition Systems

Supramolecular chemistry involves the study of non-covalent interactions and the design of complex, self-assembling systems. The rigid and predictable geometry of this compound makes it an intriguing building block for the construction of supramolecular architectures.

The combination of a chiral piperidine and a functionalized aromatic ring provides multiple points for directed non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding (from the bromine atom). By designing molecules that can recognize and bind to each other through these interactions, it is possible to create well-defined supramolecular polymers, cages, or capsules.

The chirality of the building block can be translated to the macroscopic level, leading to the formation of helical or other chiral supramolecular structures. These systems could have applications in areas such as chiral separations, sensing, and materials science. The ability to tune the intermolecular interactions by modifying the substituents on the phenyl ring offers a high degree of control over the self-assembly process.

Conclusions and Outlook

Summary of Key Synthetic Achievements and Structural Insights

The synthesis of enantiomerically pure 2-arylpiperidines, such as (S)-2-(4-Bromo-3-methylphenyl)piperidine, is a significant area of research due to their prevalence in biologically active compounds. Several key strategies have been developed to achieve high levels of stereocontrol.

One prominent method is the kinetic resolution of racemic N-Boc-2-arylpiperidines . rsc.org This technique often employs a chiral base, such as n-BuLi complexed with (-)-sparteine (B7772259) or a (+)-sparteine surrogate, to selectively deprotonate one enantiomer. rsc.org The unreacted enantiomer can then be recovered in high enantiomeric purity. rsc.org Subsequent deprotonation and reaction with an electrophile can lead to the formation of highly enantioenriched 2,2-disubstituted piperidines. rsc.org

Another successful approach involves the addition of an aryllithium reagent to 5-bromovaleronitrile . rsc.org For the specific synthesis of this compound, this would involve the reaction of 4-bromo-3-methylphenyllithium with 5-bromovaleronitrile. The resulting cyclic imine intermediate is then reduced, typically with sodium borohydride, and the piperidine (B6355638) nitrogen is protected (e.g., with a Boc group) to yield the racemic product, which can then be resolved. rsc.org

More recently, biocatalytic methods using transaminases have emerged as a powerful tool for the asymmetric synthesis of 2-substituted piperidines. acs.org This approach utilizes enzymes to catalyze the stereoselective amination of a corresponding ω-chloroketone, which then undergoes spontaneous cyclization to form the chiral piperidine with high enantiomeric excess. acs.org

Table 1: Key Synthetic Strategies for Chiral 2-Arylpiperidines

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Kinetic Resolution | Selective deprotonation of one enantiomer of a racemic mixture using a chiral base. rsc.org | High enantiomeric ratios (er) for the recovered starting material. rsc.org |

| Aryllithium Addition | Addition of an aryllithium reagent to a suitable precursor followed by reduction and protection. rsc.org | A versatile method for creating various 2-arylpiperidines. rsc.org |

| Biocatalytic Cyclization | Use of transaminases for the asymmetric synthesis from ω-chloroketones. acs.org | High enantiomeric excess (ee), environmentally friendly conditions. acs.org |

Future Directions in the Synthesis and Derivatization of this compound

Future research on this compound is likely to focus on the development of more efficient and scalable synthetic routes. Continuous flow protocols are a promising avenue, offering rapid and scalable access to enantioenriched α-substituted piperidines. ajchem-a.com

Derivatization of this molecule holds significant potential for drug discovery. The bromine atom on the phenyl ring is a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. This could be used to explore the structure-activity relationship (SAR) of new compounds. nih.gov

Furthermore, the piperidine nitrogen can be functionalized, and the 2-position can be further substituted to create 2,2-disubstituted piperidines. rsc.org These modifications can significantly impact the pharmacological properties of the resulting molecules. The development of libraries of derivatives based on the this compound scaffold is a key strategy in the search for new therapeutic agents. nih.gov

Table 2: Potential Derivatization Sites of this compound

| Site | Potential Reactions | Purpose |

|---|---|---|

| Phenyl Ring (Br) | Suzuki, Sonogashira, Buchwald-Hartwig couplings | Introduce diverse aryl, alkyl, or amino groups to explore SAR. |

| Piperidine Nitrogen (NH) | Acylation, Alkylation, Reductive amination | Modulate physicochemical properties and biological activity. |

Broader Implications for Chiral Molecule Design and Chemical Methodology

The synthesis and study of this compound exemplify the broader importance of chiral building blocks in modern chemistry and medicine. The piperidine motif is a common core in a large number of pharmaceuticals, and the introduction of chirality can significantly influence a molecule's biological activity, selectivity, and pharmacokinetic properties. mdpi.comrsc.org

The development of stereoselective synthetic methods for molecules like this compound contributes to the growing toolbox available to medicinal chemists. These methods enable the efficient production of enantiomerically pure compounds, which is crucial for the development of safer and more effective drugs. The ability to introduce specific substituents at defined positions on the chiral scaffold allows for the fine-tuning of molecular properties to optimize interactions with biological targets. nih.govnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| n-Butyllithium |

| (-)-Sparteine |

| (+)-Sparteine |

| 5-bromovaleronitrile |

| 4-bromo-3-methylphenyllithium |

Q & A

Basic Research Questions

How can the synthesis of (S)-2-(4-Bromo-3-methylphenyl)piperidine be optimized for enantiomeric purity?

Methodological Answer:

Enantioselective synthesis can be achieved via iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium precursors, leveraging the electron-withdrawing effects of substituents to enhance reactivity . Key steps include:

- Catalyst selection (e.g., chiral Ir complexes).

- Reaction temperature control (25–60°C).

- Solvent optimization (methanol or ethanol for solubility).

- Post-synthesis purification via column chromatography or recrystallization.

Yield and enantiomeric excess (ee) should be validated using chiral HPLC or polarimetry .

What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FTIR/Raman : Identify functional groups (e.g., C-Br stretching at ~560 cm⁻¹, piperidine ring vibrations at 1200–1400 cm⁻¹) .

- UV-Vis : Monitor electronic transitions influenced by the bromo and methyl substituents (λ_max ~260–280 nm) .

- NMR : Use H/C NMR to confirm stereochemistry and substituent positions. For example, the chiral center at C2 will split adjacent protons into distinct doublets (δ 3.5–4.5 ppm) .

How can density functional theory (DFT) models predict the electronic properties of this compound?

Methodological Answer:

- Perform geometry optimization using B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, indicating reactivity (e.g., ΔE < 5 eV suggests potential electrophilic/nucleophilic activity) .

- Analyze Natural Bond Orbital (NBO) interactions to identify stabilizing intramolecular forces (e.g., hyperconjugation between the piperidine nitrogen and bromophenyl group) .

- Compare computational results with experimental spectroscopic data to validate accuracy .

What are the recommended handling and storage protocols for this compound?

Methodological Answer:

- Store under inert atmosphere (argon/nitrogen) at –20°C to prevent degradation.

- Use PPE (gloves, goggles) due to potential toxicity; avoid inhalation/contact (refer to SDS H300/H313 codes for hazards) .

- Stability tests (TGA/DSC) can determine decomposition thresholds (>150°C typical for piperidines) .

Advanced Research Questions

How can enantioselective synthesis challenges (e.g., racemization) be mitigated during scale-up?

Methodological Answer:

- Optimize reaction kinetics to minimize racemization: lower temperature (0–25°C) and shorter reaction times.

- Use protic solvents (e.g., methanol) to stabilize transition states .

- Monitor ee dynamically using inline chiral HPLC.

- Consider enzymatic resolution as an alternative for large-scale production .

How to resolve discrepancies between crystallographic data and spectroscopic results?

Methodological Answer:

- Cross-validate using SHELXL for crystallographic refinement (e.g., C–Br bond length ~1.9 Å) and compare with DFT-predicted bond lengths .

- For NMR conflicts, reassign peaks using 2D techniques (COSY, NOESY) to confirm spatial proximity of protons .

- Revisit computational models if experimental vibrational spectra (FTIR/Raman) deviate >5% from predictions .

What strategies elucidate the compound’s structure-activity relationships (SAR) in biological systems?

Methodological Answer:

- In vitro assays : Test against target enzymes (e.g., kinases) to correlate substituent effects (bromo vs. methyl) with inhibition constants (K_i).

- Molecular docking : Simulate binding interactions using AutoDock Vina; focus on hydrophobic pockets accommodating the 4-bromo-3-methyl group .

- Metabolic stability : Use hepatic microsomes to assess CYP450-mediated degradation; modify substituents to enhance half-life .

How to investigate reaction mechanisms involving this compound?

Methodological Answer:

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to identify rate-determining steps.

- Intermediate trapping : Use low-temperature NMR to isolate transient species (e.g., carbocations during alkylation) .

- Computational studies (DFT/MD): Map free-energy profiles for proposed pathways (e.g., SN2 vs. radical mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.